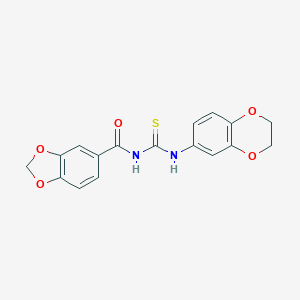![molecular formula C17H14FN3O3S2 B278380 N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B278380.png)
N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-3,5-dimethoxybenzamide, also known as FBTA, is a chemical compound that has gained considerable attention in the scientific community due to its potential in various fields of research. FBTA is a benzothiazole derivative that exhibits a wide range of biological activities, making it a promising candidate for drug development and other scientific applications.
作用機序
The mechanism of action of N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-3,5-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer progression and neurodegeneration. N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-3,5-dimethoxybenzamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix and tumor invasion. N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-3,5-dimethoxybenzamide has also been found to activate the Nrf2/ARE pathway, which plays a key role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-3,5-dimethoxybenzamide exhibits a wide range of biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory activities. N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-3,5-dimethoxybenzamide has been shown to induce apoptosis and inhibit angiogenesis in cancer cells, while also protecting neurons against oxidative stress and neurotoxicity. N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-3,5-dimethoxybenzamide has also been found to inhibit the production of pro-inflammatory cytokines, suggesting a potential role in the treatment of inflammatory diseases.
実験室実験の利点と制限
N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-3,5-dimethoxybenzamide has several advantages for use in lab experiments, including its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-3,5-dimethoxybenzamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high doses.
将来の方向性
There are several potential future directions for research involving N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-3,5-dimethoxybenzamide, including the development of novel anti-cancer and neuroprotective agents based on its structure and mechanism of action. Additionally, N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-3,5-dimethoxybenzamide may have potential applications in the treatment of inflammatory diseases and imaging of neurodegenerative disorders. Further studies are needed to fully understand the potential of N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-3,5-dimethoxybenzamide in these areas and to address its limitations in lab experiments.
合成法
N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-3,5-dimethoxybenzamide can be synthesized through a multi-step process involving the reaction of 2-amino-6-fluorobenzothiazole with thiocarbonyldiimidazole, followed by the addition of 3,5-dimethoxybenzoyl chloride. The reaction is then quenched with water, and the resulting product is purified through column chromatography.
科学的研究の応用
N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-3,5-dimethoxybenzamide has been studied extensively for its potential in various fields of research, including cancer therapy, neuroprotection, and imaging. In cancer therapy, N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-3,5-dimethoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-3,5-dimethoxybenzamide has been found to protect neurons against oxidative stress and neurotoxicity. In imaging, N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-3,5-dimethoxybenzamide has been used as a fluorescent probe for the detection of β-amyloid plaques in Alzheimer's disease.
特性
製品名 |
N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-3,5-dimethoxybenzamide |
|---|---|
分子式 |
C17H14FN3O3S2 |
分子量 |
391.4 g/mol |
IUPAC名 |
N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C17H14FN3O3S2/c1-23-11-5-9(6-12(8-11)24-2)15(22)20-16(25)21-17-19-13-4-3-10(18)7-14(13)26-17/h3-8H,1-2H3,(H2,19,20,21,22,25) |
InChIキー |
VZFFRLIRGWJZSQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=NC3=C(S2)C=C(C=C3)F)OC |
正規SMILES |
COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=NC3=C(S2)C=C(C=C3)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278297.png)

![N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide](/img/structure/B278299.png)

![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278303.png)
![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278304.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B278307.png)
![3-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278308.png)
![3-ethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278309.png)
![2-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278310.png)
![2-chloro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B278313.png)
![2-(2,4-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278314.png)

